Cas no 1512290-54-8 (5-Chloropentanethioamide)

5-Chloropentanethioamide 化学的及び物理的性質
名前と識別子
-
- EN300-1599577
- 1512290-54-8
- 5-CHLOROPENTANETHIOAMIDE
- Pentanethioamide, 5-chloro-
- 5-Chloropentanethioamide
-
- インチ: 1S/C5H10ClNS/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8)
- InChIKey: OEBFWPZZAJWGFO-UHFFFAOYSA-N
- ほほえんだ: C(N)(=S)CCCCCl
計算された属性
- せいみつぶんしりょう: 151.0222482g/mol
- どういたいしつりょう: 151.0222482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 74.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.156±0.06 g/cm3(Predicted)
- ふってん: 246.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 13.19±0.29(Predicted)
5-Chloropentanethioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599577-250mg |
5-chloropentanethioamide |
1512290-54-8 | 250mg |
$670.0 | 2023-09-23 | ||
Enamine | EN300-1599577-500mg |
5-chloropentanethioamide |
1512290-54-8 | 500mg |
$699.0 | 2023-09-23 | ||
Enamine | EN300-1599577-1000mg |
5-chloropentanethioamide |
1512290-54-8 | 1000mg |
$728.0 | 2023-09-23 | ||
Enamine | EN300-1599577-5000mg |
5-chloropentanethioamide |
1512290-54-8 | 5000mg |
$2110.0 | 2023-09-23 | ||
Enamine | EN300-1599577-0.25g |
5-chloropentanethioamide |
1512290-54-8 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1599577-5.0g |
5-chloropentanethioamide |
1512290-54-8 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1599577-2.5g |
5-chloropentanethioamide |
1512290-54-8 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1599577-10.0g |
5-chloropentanethioamide |
1512290-54-8 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1599577-0.05g |
5-chloropentanethioamide |
1512290-54-8 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1599577-0.5g |
5-chloropentanethioamide |
1512290-54-8 | 0.5g |
$699.0 | 2023-06-04 |
5-Chloropentanethioamide 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
5-Chloropentanethioamideに関する追加情報
5-Chloropentanethioamide (CAS No. 1512290-54-8): An Overview of Its Properties, Applications, and Recent Research
5-Chloropentanethioamide (CAS No. 1512290-54-8) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. This comprehensive overview aims to provide a detailed understanding of the compound, its synthesis, properties, and the latest research findings.
Chemical Structure and Synthesis: 5-Chloropentanethioamide is a thioamide derivative with a chlorine atom attached to the pentane chain. The chemical formula is C5H10ClNS, and it can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanenitrile with hydrogen sulfide (H2S) followed by hydrolysis. This method yields a high-purity product with good yield and selectivity. The synthesis process can be further optimized by varying reaction conditions such as temperature, pressure, and catalysts.
Physical and Chemical Properties: 5-Chloropentanethioamide is a colorless to pale yellow liquid with a characteristic odor. It has a molecular weight of 143.67 g/mol and a melting point of -30°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. Its thioamide functional group imparts unique reactivity, making it useful in various chemical reactions and transformations.
Spectroscopic Analysis: Advanced spectroscopic techniques have been employed to characterize the structure of 5-Chloropentanethioamide. Infrared (IR) spectroscopy shows characteristic peaks at 3300 cm-1 (N-H stretch), 2500 cm-1 (C=S stretch), and 760 cm-1 (C-Cl stretch). Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, with distinct signals for the hydrogen atoms in the pentane chain and the thioamide group. Mass spectrometry (MS) confirms the molecular weight and helps identify any impurities or side products.
Biological Activity and Applications: Recent studies have explored the biological activity of 5-Chloropentanethioamide. It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for drug development. For instance, research published in the Journal of Medicinal Chemistry reported that 5-Chloropentanethioamide exhibits selective inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. This finding opens up new avenues for developing therapeutic agents targeting AChE.
Toxicology and Safety Considerations: Understanding the toxicological profile of 5-Chloropentanethioamide is crucial for its safe handling and application. Preliminary studies indicate that it has low acute toxicity when administered orally or intraperitoneally in animal models. However, long-term exposure studies are still needed to assess potential chronic effects. Proper safety measures should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.
Environmental Impact: The environmental impact of 5-Chloropentanethioamide is another important consideration. While it is not classified as a hazardous substance under current regulations, its biodegradability and potential effects on aquatic life should be evaluated. Studies have shown that it can be effectively degraded by microbial processes under aerobic conditions, reducing its environmental persistence.
FUTURE DIRECTIONS AND RESEARCH TRENDS: The future of research on 5-Chloropentanethioamide looks promising. Ongoing studies are focusing on optimizing its pharmacological properties for therapeutic applications, particularly in neurodegenerative diseases. Additionally, there is growing interest in exploring its use as a building block for synthesizing more complex molecules with enhanced biological activity. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance our understanding of this compound.
In conclusion, 5-Chloropentanethioamide (CAS No. 1512290-54-8) is a versatile chemical compound with unique properties that make it valuable for various applications in pharmaceuticals and materials science. Its potential as an enzyme inhibitor and its favorable toxicological profile make it an attractive candidate for further research and development. As new studies continue to emerge, we can expect to see more innovative uses for this compound in the coming years.
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